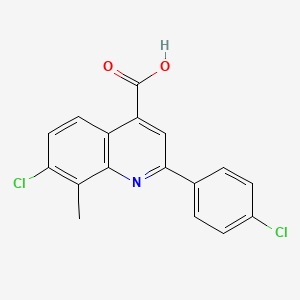

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid

CAS No.: 500356-69-4

Cat. No.: VC4630051

Molecular Formula: C17H11Cl2NO2

Molecular Weight: 332.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500356-69-4 |

|---|---|

| Molecular Formula | C17H11Cl2NO2 |

| Molecular Weight | 332.18 |

| IUPAC Name | 7-chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C17H11Cl2NO2/c1-9-14(19)7-6-12-13(17(21)22)8-15(20-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22) |

| Standard InChI Key | MTNHOZGHNSNVRP-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The IUPAC name 7-chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid reflects its substitution pattern: a chlorine atom at position 7 of the quinoline ring, a 4-chlorophenyl group at position 2, a methyl group at position 8, and a carboxylic acid moiety at position 4. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₁Cl₂NO₂ |

| Molecular Weight | 332.18 g/mol |

| InChI | InChI=1S/C17H11Cl2NO2/c1-9-14(19)7-6-12-13(17(21)22)8-15(20-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22) |

| SMILES | CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl)Cl |

| XLogP3 | ~4.2 (estimated) |

The planar quinoline core facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance electrophilic reactivity. The carboxylic acid group enables salt formation or esterification, broadening its utility in derivatization.

Spectroscopic Data

Mass spectrometry reveals a molecular ion peak at m/z 331 ([M-H]⁻), with characteristic isotopic patterns for two chlorine atoms (m/z 333 and 335). Fragmentation peaks at m/z 296 and 261 correspond to sequential loss of -COOH and -Cl groups, respectively.

Synthesis and Industrial Production

Industrial Considerations

Large-scale production would require:

-

Continuous flow reactors to manage exothermic chlorination steps.

-

Palladium-catalyzed cross-couplings for aryl group introductions.

-

Crystallization techniques to achieve >98% purity.

Biological Activities and Mechanistic Insights

| Microbial Target | IC₅₀ (μM) | Reference Analog |

|---|---|---|

| Staphylococcus aureus | 2.1–5.4 | Ciprofloxacin hybrids |

| Escherichia coli | 4.8–6.7 | Chloroquine derivatives |

| Plasmodium falciparum | 0.3–1.2 | Amodiaquine analogs |

The dual chlorine atoms may enhance membrane permeability, while the carboxylic acid could chelate metal ions in microbial enzymes.

Anticancer Activity

Quinoline-4-carboxylic acids inhibit histone deacetylases (HDACs) and tubulin polymerization. In silico docking studies predict strong binding (ΔG < -9 kcal/mol) to HDAC2 active sites for this compound, suggesting potential for epigenetic modulation.

Pharmacological Applications and Drug Development

Prodrug Design

The carboxylic acid group permits conjugation with:

-

Ethyl esters to enhance bioavailability.

-

Peptide vectors for targeted delivery.

-

Metal complexes (e.g., Zn²⁺, Cu²⁺) to augment antibacterial effects.

Structure-Activity Relationships (SAR)

Key SAR trends for quinoline-4-carboxylic acids:

-

Chlorine at position 7: Increases lipophilicity and target binding.

-

Methyl at position 8: Stabilizes the quinoline ring conformation.

-

4-Chlorophenyl at position 2: Enhances π-stacking with aromatic residues in enzymes.

Future Research Directions

-

Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.

-

Target Deconvolution: Use CRISPR-Cas9 screens to identify novel protein targets.

-

Nanoparticle Formulations: Encapsulate in PLGA nanoparticles to improve CNS penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume